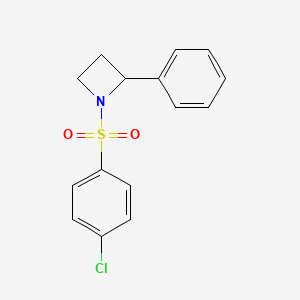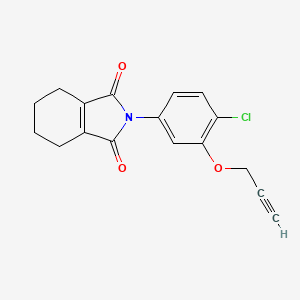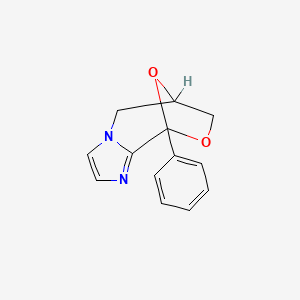
6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine is a heterocyclic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes an imidazole and an oxazepine ring, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an imidazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Phenyl 6-chloronicotinate
Uniqueness
6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76099-37-1 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
1-phenyl-10,11-dioxa-3,6-diazatricyclo[6.2.1.02,6]undeca-2,4-diene |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-10(5-3-1)13-12-14-6-7-15(12)8-11(17-13)9-16-13/h1-7,11H,8-9H2 |
InChI-Schlüssel |
RILZOIHQTKCTEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC(O2)(C3=NC=CN31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


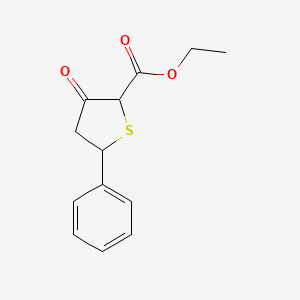
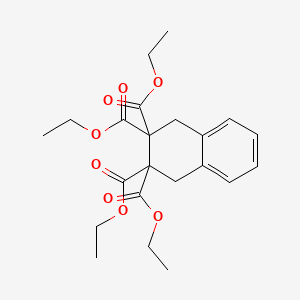
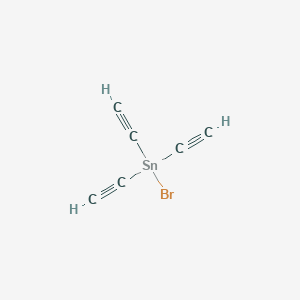
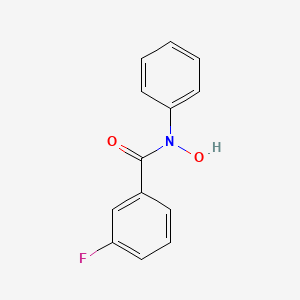
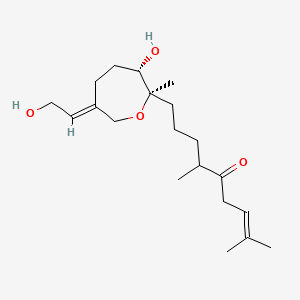
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)
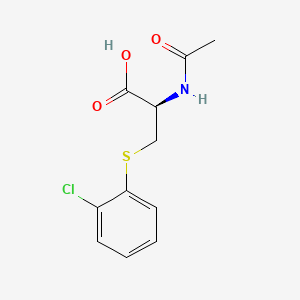
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
